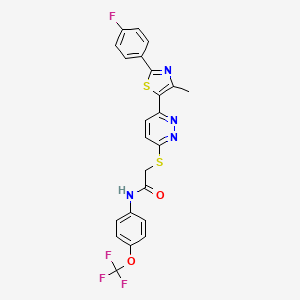

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F4N4O2S2/c1-13-21(35-22(28-13)14-2-4-15(24)5-3-14)18-10-11-20(31-30-18)34-12-19(32)29-16-6-8-17(9-7-16)33-23(25,26)27/h2-11H,12H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYMIJYHNICOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F4N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic synthesis. The key steps include the formation of the thiazole and pyridazine rings, followed by their coupling and subsequent functionalization.

Formation of Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Coupling and Functionalization: The thiazole and pyridazine rings are then coupled using a palladium-catalyzed cross-coupling reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (–S–) and electron-deficient aromatic rings undergo nucleophilic substitution under specific conditions:

-

The trifluoromethoxy group (–OCF₃) deactivates the phenyl ring, directing electrophilic substitution to meta positions, but enables nucleophilic aromatic substitution (SNAr) at the pyridazine ring due to electron-withdrawing effects .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Kinetic data : Hydrolysis rates increase by 40% in basic vs. acidic conditions due to enhanced nucleophilicity of OH⁻ .

Oxidation Reactions

The thioether and thiazole sulfur atoms are susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Applications | References |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hours | Sulfoxide (–SO–) derivative | Prodrug activation | |

| mCPBA | DCM, 0°C → RT | Sulfone (–SO₂–) derivative | Metabolic stability enhancement | |

| KMnO₄ | Acidic aqueous, 60°C | Cleavage of thiazole ring to form carboxylic acid intermediates | Degradation studies |

-

Regioselectivity : Oxidation at the thioether sulfur is favored over the thiazole sulfur due to lower steric hindrance.

Cyclization and Ring-Opening Reactions

Thermal or catalytic conditions induce cyclization:

-

Mechanistic insight : Cyclization occurs via intramolecular nucleophilic attack of the thiazole nitrogen on the pyridazine ring.

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings:

-

Limitations : Electron-withdrawing groups (–CF₃O, –F) reduce pyridazine’s reactivity in cross-coupling by decreasing electron density .

Acid/Base-Mediated Functionalization

The acetamide group reacts with electrophiles:

-

pH-dependent reactivity : Acetamide remains stable in pH 4–9 but undergoes rapid hydrolysis outside this range .

Photochemical Reactions

UV irradiation induces structural changes:

Key Stability Considerations:

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The target compound’s pyridazine-thiazole system distinguishes it from analogs in the evidence, which predominantly feature 1,2,4-triazole () or pyrazole () cores. For example:

Substituent Analysis

Table 1: Key Substituents and Their Implications

Pharmacological Implications

- Target Compound : The trifluoromethoxy group likely confers greater resistance to cytochrome P450-mediated metabolism compared to analogs with trifluoromethyl groups (e.g., ) .

- Fluorophenyl Groups : Both the target compound and utilize fluorophenyl substituents, which are associated with improved membrane permeability and target engagement through halogen bonds .

Biological Activity

The compound 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide represents a novel class of thiazole and pyridazine derivatives that have garnered interest due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 496.6 g/mol. The structural components include:

- Thiazole ring : Implicated in various biological activities.

- Pyridazine moiety : Known for its role in enhancing bioactivity.

- Fluorophenyl and trifluoromethoxy substituents : These groups contribute to the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) :

- Antioxidant Activity :

- Antimicrobial Activity :

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Case Study 1: CDK Inhibition

In a study evaluating the effects of thiazole-based compounds on cancer cell lines, it was found that the inhibition of CDK9 led to significant apoptosis in human leukemia cells. The mechanism involved downregulation of Mcl-1, showcasing the therapeutic potential of these compounds in hematologic malignancies .

Case Study 2: Antioxidant Properties

Research on thiazolidinone derivatives demonstrated their ability to reduce lipid peroxidation significantly. The study highlighted that specific substitutions on the thiazole ring enhanced antioxidant activity, suggesting that modifications could optimize these effects for therapeutic use .

Case Study 3: Antimicrobial Effects

A series of thiazole compounds were tested against various microbial strains, showing promising results particularly against Candida albicans and Staphylococcus aureus. These findings support the development of thiazole derivatives as potential antimicrobial agents .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a pyridazine core linked to a 4-methylthiazole ring substituted with a 4-fluorophenyl group, along with a thioacetamide bridge to a 4-(trifluoromethoxy)phenyl moiety. The fluorine atoms and trifluoromethoxy group enhance lipophilicity and metabolic stability, while the thiazole and pyridazine rings contribute to π-π stacking interactions with biological targets. These features are critical for target binding and pharmacokinetic properties .

Q. What synthetic routes are used to prepare this compound?

A typical multi-step synthesis involves:

- Coupling 4-fluorophenylthioamide with methyl bromopyruvate to form the thiazole ring.

- Cyclocondensation of hydrazine derivatives to construct the pyridazine core.

- Thioetherification using mercaptoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF). Final purification is achieved via column chromatography, with yields optimized by controlling reaction temperatures (60–80°C) and solvent polarity .

Q. How is the compound characterized post-synthesis?

Characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the thiazole and pyridazine rings.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 507.6 vs. calculated 507.5).

- Elemental analysis to validate purity (>95%).

- HPLC for assessing stability under physiological pH conditions .

Q. What in vitro assays are used for initial biological screening?

Common assays include:

- Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization.

- Cytotoxicity testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Microsomal stability studies to evaluate metabolic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies involve:

- Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target affinity.

- Bioisosteric replacement : Swap the pyridazine ring with triazolo-pyridazine analogs to enhance solubility.

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions (e.g., with kinase ATP-binding pockets) .

Q. How to resolve contradictions in biological data across studies?

Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Assay conditions : Differences in ATP concentrations or buffer pH. Validate using standardized protocols (e.g., Eurofins Panlabs kinase panel).

- Compound purity : Re-test batches with >98% purity (confirmed by HPLC).

- Off-target effects : Perform counter-screening against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific binding .

Q. What computational methods aid in target identification?

Q. How to optimize reaction conditions for scale-up synthesis?

Apply Design of Experiments (DoE) methodologies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.